GABAA Receptor Subtype Potency Profile: TP003 EC50 Hierarchy vs. Classical Benzodiazepines
TP003 exhibits a graded EC50 potency profile across GABAA receptor subtypes, with the highest potency at α3-containing receptors (EC50 = 3.24 nM), followed by α5 (5.64 nM), α2 (10.6 nM), and α1 (20.3 nM) . This contrasts with the non-selective, equipotent profile of diazepam, which interacts with equivalent affinity and agonist efficacy at α1, α2, α3, and α5 subtypes [1]. TP003's α3/α1 EC50 ratio is approximately 6.3-fold, indicating preferential, though not absolute, α3 selectivity in vitro.
| Evidence Dimension | Functional potency (EC50) at recombinant human GABAA receptor subtypes |
|---|---|
| Target Compound Data | α1β2γ2: 20.3 nM; α2β3γ2: 10.6 nM; α3β3γ2: 3.24 nM; α5β2γ2: 5.64 nM |
| Comparator Or Baseline | Diazepam: Equivalent affinity and agonist efficacy across α1, α2, α3, and α5 subtypes |
| Quantified Difference | α3/α1 potency ratio = 6.3-fold for TP003 vs. ~1-fold for diazepam |
| Conditions | HEK293 cells expressing recombinant human GABAA receptors; whole-cell patch-clamp electrophysiology |
Why This Matters
Researchers selecting compounds for α3-preferring pharmacological interrogation require this quantitative potency hierarchy; TP003 offers α3/α1 discrimination not available with diazepam.
- [1] Fradley RL, et al. Differential contribution of GABAA receptor subtypes to the anticonvulsant efficacy of benzodiazepine site ligands. J Psychopharmacol. 2007;21(4):384-391. View Source
